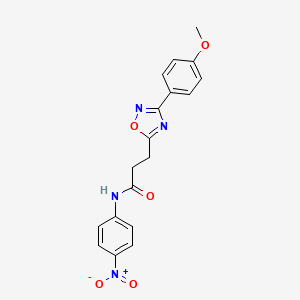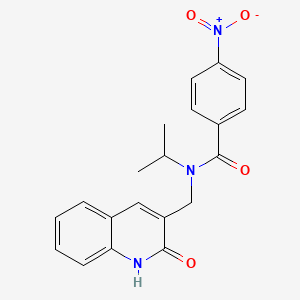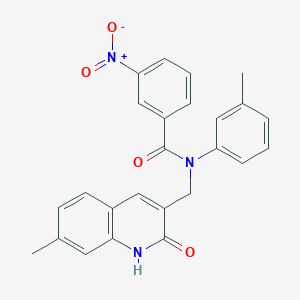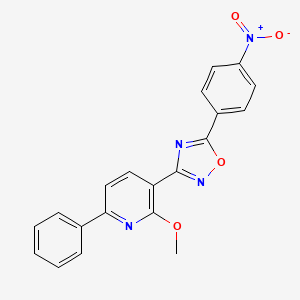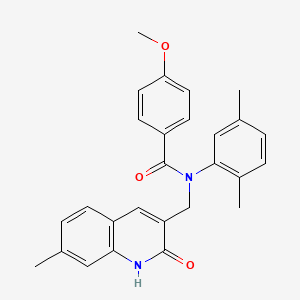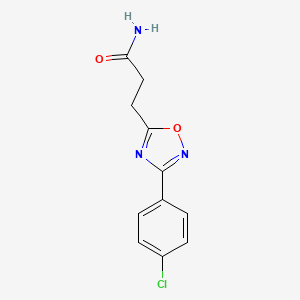
3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as INPO and belongs to the class of oxadiazole derivatives.
Mécanisme D'action
The exact mechanism of action of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential pharmacological properties. This compound has been found to exhibit a wide range of activities, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy.
Orientations Futures
There are several future directions for research on 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole. These include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders.
2. Studying the mechanism of action of this compound to gain a better understanding of its pharmacological properties.
3. Developing new synthesis methods for this compound to improve its solubility and stability.
4. Conducting in vivo studies to evaluate the efficacy and safety of this compound as a potential drug candidate.
In conclusion, this compound is a promising compound that exhibits significant pharmacological properties. Its potential as a therapeutic agent for various diseases makes it a subject of interest for future research.
Méthodes De Synthèse
The synthesis of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole involves the condensation reaction between 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde and isopropyl hydrazinecarboxylate in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
The potential pharmacological properties of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole have attracted the attention of researchers in various fields. This compound has been studied for its antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities.
Propriétés
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(2)14-16-15(22-17-14)11-5-6-12(13(9-11)19(20)21)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLHNPSSIOKPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

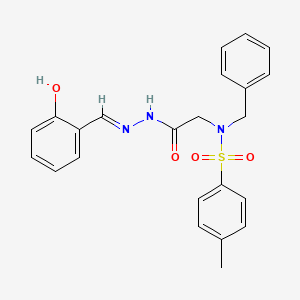
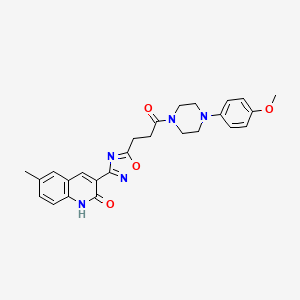
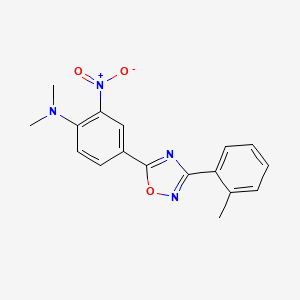
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
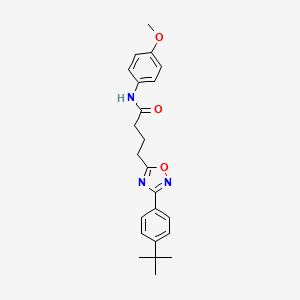

![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
